molecular formula C8H15NO6 B1582819 N-Acetyl-D-Galactosamine CAS No. 14215-68-0

N-Acetyl-D-Galactosamine

Cat. No.: B1582819
CAS No.: 14215-68-0
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
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Description

N-Acetyl-D-Galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of the antigen of blood group A in humans. This compound is typically the first monosaccharide that connects serine or threonine in specific forms of protein O-glycosylation. It plays a vital role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .

Mechanism of Action

Target of Action

The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme is responsible for the addition of galactose residues to the growing glycan chain during the process of O-glycosylation .

Mode of Action

2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the β1,3-galactosyltransferase enzyme . It mimics the structure of the natural substrate of the enzyme, thereby binding to the active site and preventing the addition of further galactose residues to the glycan chain . This results in the inhibition of O-glycan chain extension .

Biochemical Pathways

The action of 2-Acetamido-2-Deoxy-D-Galactopyranose primarily affects the O-glycosylation pathway . By inhibiting the β1,3-galactosyltransferase enzyme, it disrupts the normal process of glycan chain elongation. This can have downstream effects on various biological processes that depend on O-glycosylation, such as protein folding, stability, and function .

Pharmacokinetics

Like other small molecule drugs, its absorption, distribution, metabolism, and excretion would be expected to influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular effect of 2-Acetamido-2-Deoxy-D-Galactopyranose’s action is the inhibition of O-glycan chain extension, leading to altered glycosylation patterns on proteins . On a cellular level, this can affect various processes, including protein function and cell signaling . For example, it has been shown to increase human immunodeficiency virus (HIV) replication and viral outgrowth efficacy in vitro .

Action Environment

The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules that can interact with 2-Acetamido-2-Deoxy-D-Galactopyranose, and the specific characteristics of the biological system in which it is acting

Biochemical Analysis

Biochemical Properties

2-Acetamido-2-Deoxy-D-Galactopyranose interacts with a variety of enzymes, proteins, and other biomolecules. It is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . It is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit an inhibitory effect on D-[3 H]glucosamine incorporation into isolated glycosaminoglycans (GAGs) by diluting the specific activity of cellular D-[3 H]glucosamine and by competing for the same metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Acetamido-2-Deoxy-D-Galactopyranose exerts its effects through various mechanisms. It can be incorporated into GAGs resulting in premature chain termination or serve as an enzymatic inhibitor of the normal sugar metabolites . The inhibitory effects of this compound on cellular GAG synthesis may be mediated by the incorporation of a 4-deoxy moiety into GAGs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetamido-2-Deoxy-D-Galactopyranose change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Metabolic Pathways

2-Acetamido-2-Deoxy-D-Galactopyranose is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-Galactosamine involves several steps. One common method starts with D-galactosamine hydrochloride, which is peracetylated to prepare D-galactosamine pentaacetate. The O-acetylation is then removed from the glycosaminoglycan pentaacetate to produce this compound. The reaction system includes D-galactosamine hydrochloride, a solvent, an acylating agent (acetic anhydride), and an acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of rare earth metal triflates to selectively synthesize α- and β-glycosides of this compound. This method allows for the efficient production of the compound with high specificity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in glycosylation reactions, where it serves as a donor molecule in the formation of glycosidic bonds.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, 4-dimethylaminopyridine, and rare earth metal triflates. The conditions for these reactions typically involve mild temperatures and specific pH levels to ensure high yield and specificity .

Major Products: The major products formed from the reactions involving this compound include various glycosides and glycosylated proteins. These products are essential in numerous biological processes and have significant applications in medicine and biotechnology .

Scientific Research Applications

N-Acetyl-D-Galactosamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex carbohydrates and glycoproteins. In biology, it plays a crucial role in cell signaling and communication. In medicine, it is used in the development of targeted drug delivery systems, particularly for liver-specific therapies. Additionally, it is employed in the study of blood group antigens and their interactions with various pathogens .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Acetyl-D-Galactosamine include N-Acetylglucosamine, Galactosamine, and Galactose. These compounds share structural similarities and participate in similar biological processes.

Uniqueness: this compound is unique in its specific role in forming the antigen of blood group A and its involvement in protein O-glycosylation. Unlike N-Acetylglucosamine, which is more commonly found in chitin and other structural polysaccharides, this compound is primarily involved in cellular communication and signaling .

Properties

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859634
Record name 2-Acetamido-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
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[Compound]
Name
ferrous
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galactose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N-Acetyl-D-Galactosamine and what is its significance?

A: this compound (also known as 2-Acetamido-2-Deoxy-D-Galactose or 2-Acetamido-2-Deoxy-D-Galactopyranoside) is a monosaccharide, a simple sugar that serves as a building block for more complex carbohydrates. It plays a crucial role in various biological processes, including cell signaling, immune recognition, and cell adhesion. In particular, it is a key component of mucin-type O-glycans, a type of glycosylation found on many cell surface proteins. []

Q2: How does this compound contribute to blood group specificity?

A: this compound is a major determinant of blood group A antigenicity. [] It acts as an acceptor for the transfer of this compound from UDP-N-acetyl-D-galactosamine by a specific enzyme, N-acetyl-D-galactosaminyltransferase, found in individuals with blood group A or AB. This enzymatic reaction is responsible for the formation of the A antigen on red blood cells. []

Q3: Are there plant lectins that show specificity towards this compound?

A3: Yes, several plant lectins exhibit specific binding affinity for this compound. Some examples include:

  • Dolichos biflorus lectin: This lectin, extracted from the seeds of the Dolichos biflorus plant, demonstrates a strong binding affinity for this compound. [, ]
  • Soybean lectin (SBL): While primarily known for its interaction with D-galactose, SBL also displays a weaker affinity for this compound. [, ]
  • Bauhinia purpurea lectin: This lectin, isolated from Bauhinia purpurea, exhibits specific binding to this compound, D-galactose, and the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine. []
  • Arachis hypogaea (peanut) lectin: This lectin exhibits specificity towards the disaccharide D-galactose-beta-(1----3)-N-acetyl-D-galactosamine, indicating its recognition of the this compound moiety within this structure. []

Q4: How is this compound implicated in the pathogenesis of certain diseases?

A4: Abnormal glycosylation patterns, particularly those involving this compound, are associated with various disease states:

  • Cancer: Aberrant expression of this compound is observed in several cancers, including prostate cancer. [] Additionally, altered levels of UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6), an enzyme involved in adding this compound to proteins, are implicated in cancer cell transformation and metastasis. []
  • Mucopolysaccharidosis IVA (Morquio syndrome type A): This genetic disorder arises from a deficiency in the enzyme N-acetylgalactosamine-6-sulfatase, leading to an accumulation of chondroitin sulfate with a terminal this compound 6-sulfate residue. []

Q5: Can this compound be used for targeted drug delivery?

A: Research suggests that this compound holds promise as a targeting ligand for drug delivery, especially to the liver (hepatocytes). This is because hepatocytes express asialoglycoprotein receptors that exhibit high affinity for terminal galactose and this compound residues. [] Conjugating drugs or drug carriers with this compound could potentially enhance their uptake by hepatocytes, improving therapeutic efficacy and minimizing off-target effects. []

Q6: Are there any known inhibitors of this compound-mediated processes?

A6: Yes, studies have shown that certain compounds can interfere with this compound-dependent interactions:

  • This compound itself: This sugar can act as a competitive inhibitor of certain lectins, blocking their binding to cell surface glycoconjugates. [, ]
  • N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc): This synthetic derivative has been shown to inhibit mucin-type O-glycosylation, affecting the formation of specific O-glycan structures containing this compound. []

Q7: What analytical methods are used to study this compound and related molecules?

A7: Various techniques are employed to analyze this compound and its role in biological systems. These include:

  • Lectin histochemistry: This technique utilizes lectins, proteins with specific carbohydrate-binding properties, to detect and localize specific sugar residues like this compound in tissue sections. [, , , ]
  • Affinity chromatography: This method separates and purifies proteins based on their specific binding affinity for a particular ligand, which in this case could be this compound or a lectin that binds to it. [, , , , ]
  • Haemagglutination inhibition assays: These assays quantify the ability of different sugars to inhibit the agglutination (clumping) of red blood cells by lectins, providing information about the carbohydrate specificities of lectins and the role of specific sugars in lectin-carbohydrate interactions. [, , ]
  • Mass spectrometry: This technique identifies and quantifies molecules based on their mass-to-charge ratio, allowing for the analysis of complex mixtures of carbohydrates, including those containing this compound. []
  • Enzymatic degradation: Enzymes like neuraminidase, which cleaves terminal sialic acid residues, are used to study the structure and composition of oligosaccharide chains containing this compound. [, ]

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